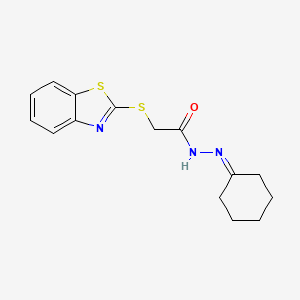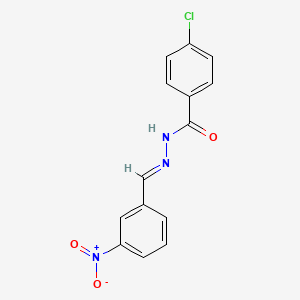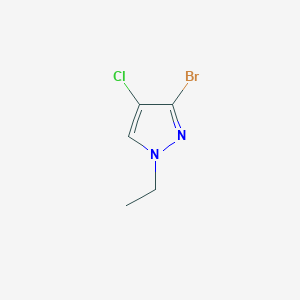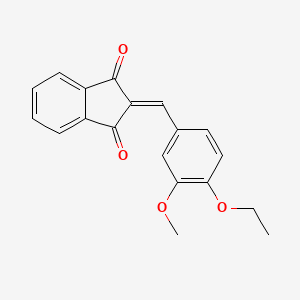![molecular formula C17H16ClFN2O2 B11709392 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(2-Fluorphenyl)methyliden]propanhydrazid ist eine synthetische organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige chemische Struktur aus, die eine chlorierte Phenoxygruppe, eine fluorierte Phenylgruppe und eine Hydrazidbindung umfasst. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung spezifische chemische Eigenschaften und Reaktivität.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(2-Fluorphenyl)methyliden]propanhydrazid beinhaltet typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Herstellung von 4-Chlor-2-methylphenol: Dies kann durch die Chlorierung von 2-Methylphenol unter Verwendung von Chlorgas in Gegenwart eines Katalysators erreicht werden.
Bildung von 4-Chlor-2-methylphenoxyessigsäure: Das 4-Chlor-2-methylphenol wird dann unter basischen Bedingungen mit Chloressigsäure umgesetzt, um das Phenoxyessigsäurederivat zu bilden.
Synthese von 2-(4-Chlor-2-methylphenoxy)propansäure: Das Phenoxyessigsäurederivat wird unter sauren Bedingungen weiter mit Propansäure umgesetzt.
Bildung des Hydrazids: Die 2-(4-Chlor-2-methylphenoxy)propansäure wird dann durch Reaktion mit Hydrazinhydrat in ihre Hydrazidform umgewandelt.
Kondensation mit 2-Fluorbenzaldehyd: Schließlich wird das Hydrazid unter Rückflussbedingungen mit 2-Fluorbenzaldehyd kondensiert, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Synthese-Systemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid: The phenoxyacetic acid derivative is further reacted with propanoic acid under acidic conditions.
Formation of the hydrazide: The 2-(4-chloro-2-methylphenoxy)propanoic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation with 2-fluorobenzaldehyde: Finally, the hydrazide is condensed with 2-fluorobenzaldehyde under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(2-Fluorphenyl)methyliden]propanhydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Die chlorierten und fluorierten aromatischen Ringe können nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Alkohole, Amine.
Substitution: Substituierte aromatische Derivate.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(2-Fluorphenyl)methyliden]propanhydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
Der Wirkungsmechanismus von 2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(2-Fluorphenyl)methyliden]propanhydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann wirken durch:
Hemmung von Enzymen: Bindung an und Hemmung der Aktivität spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Rezeptoren: Bindung an zelluläre Rezeptoren und Modulation ihrer Aktivität.
Störung zellulärer Prozesse: Störung zellulärer Prozesse wie DNA-Replikation oder Proteinsynthese.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-Chlor-2-methylphenoxy)essigsäure: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.
Mecoprop-P: Eine weitere Verbindung mit einer chlorierten Phenoxygruppe und ähnlichen herbiziden Eigenschaften.
2,4-Dichlorphenoxyessigsäure: Ein weit verbreitetes Herbizid mit strukturellen Ähnlichkeiten.
Einzigartigkeit
2-(4-Chlor-2-methylphenoxy)-N'-[(E)-(2-Fluorphenyl)methyliden]propanhydrazid ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht.
Eigenschaften
Molekularformel |
C17H16ClFN2O2 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11-9-14(18)7-8-16(11)23-12(2)17(22)21-20-10-13-5-3-4-6-15(13)19/h3-10,12H,1-2H3,(H,21,22)/b20-10+ |
InChI-Schlüssel |
HYFHCAPEYFKGRX-KEBDBYFISA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=CC=C2F |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)

![9-bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B11709331.png)
![2-(4-methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11709333.png)
![3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)

![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709350.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)

![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)

